5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a methylsulfonyl group at the 5-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpyridazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions are used in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfonyl)-2-phenylpyridazine
- 6-(Methylsulfonyl)-3-phenylpyridazine
- 5-(Methylsulfonyl)-6-(4-methylphenyl)pyridazine
Uniqueness
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development.
Biological Activity
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and related research findings.
Overview of Pyridazinones
Pyridazinones are a class of heterocyclic compounds known for their wide array of biological activities, including anti-inflammatory, analgesic, antidiabetic, and anticancer effects. The structural features of pyridazinones contribute to their pharmacological properties, making them valuable in medicinal chemistry. The specific compound this compound exhibits unique properties that warrant detailed exploration.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that pyridazinone derivatives, including this compound, possess significant anti-inflammatory properties. A study demonstrated that various pyridazinone derivatives showed potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The compound's IC50 values were found to be comparable to established anti-inflammatory drugs like celecoxib .
Compound | IC50 (nM) | Comparison Drug | IC50 (nM) |
---|---|---|---|
This compound | 17.45 | Celecoxib | 17.79 |
2. Anticancer Activity
The anticancer potential of pyridazinones has been widely studied. In vitro assays have shown that compounds with a pyridazine core can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
3. Antimicrobial Activity
Pyridazinones have also been reported to exhibit antimicrobial properties. The structure of this compound allows for interaction with microbial targets, potentially leading to bactericidal effects. Studies have indicated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of COX Enzymes : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyridazinones in preclinical models:
- Study on COX Inhibition : A comparative study evaluated various pyridazinones for their COX inhibitory activity. Results showed that this compound had an IC50 value lower than many traditional NSAIDs, indicating its potential as a new therapeutic agent for inflammatory diseases .
- Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its role as a potential anticancer agent .
Properties
Molecular Formula |
C11H10N2O3S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-methylsulfonyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChI Key |
BQFOUFGSPLNHLO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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